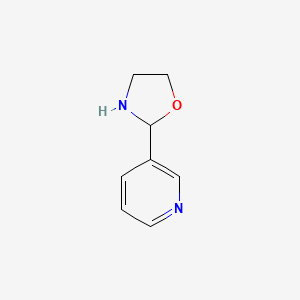
2-(Pyridin-3-yl)oxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-3-yl)oxazolidine is a heterocyclic compound that features both a pyridine ring and an oxazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)oxazolidine typically involves the reaction of 3-pyridinecarboxaldehyde with an amino alcohol. One common method is the cyclization of 3-pyridinecarboxaldehyde with 2-aminoethanol under acidic conditions to form the oxazolidine ring . The reaction is usually carried out at room temperature and can be catalyzed by acids such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. For example, the use of Deoxo-Fluor® reagent in a flow reactor has been reported to improve the safety profile and yield of the product .
化学反応の分析
Types of Reactions
2-(Pyridin-3-yl)oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents such as manganese dioxide.
Substitution: It can participate in substitution reactions where the oxazolidine ring is modified by different substituents.
Coordination: The compound can coordinate with metal ions such as nickel and palladium, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolidines to oxazoles.
Substitution: Various nucleophiles can be used to introduce different substituents into the oxazolidine ring.
Coordination: Metal salts such as nickel chloride and palladium chloride are used to form coordination complexes.
Major Products Formed
Oxazoles: Formed through the oxidation of this compound.
Substituted Oxazolidines: Formed through substitution reactions.
Metal Complexes: Formed through coordination with metal ions.
科学的研究の応用
The compound "2-(Pyridin-3-yl)oxazolidine" is a molecule that features both a pyridine and an oxazolidine ring. Research has explored the applications of its derivatives, particularly in the development of antibacterial agents .
Antibacterial Activity
- 3-(pyridine-3-yl)-2-oxazolidinone derivatives A series of these derivatives were synthesized and evaluated for in vitro antibacterial activity . Compounds 21b , 21d , 21e , and 21f demonstrated strong antibacterial activity against Gram-positive bacteria, comparable to linezolid . Compound 21d also exhibited concentration-dependent inhibition of biofilm formation and a stable effect on S. pneumoniae with less drug resistance growth over 15 days, longer than linezolid .
- 3-(3-pyridyl)-oxazolidone-5-methyl ester derivatives Antibacterial studies of these derivatives showed that methyl sulfonic acid esters have a broad activity spectrum against Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, and Staphylococcus epidermidis . Compound 12e displayed the most potent activity, with an MIC of 16 μg/mL against B. subtilis, and reduced the instantaneous growth rate of bacteria .
Structural Studies
- Metal Complexes Oxazolidines with pyridine substituents have been used as ligands in coordination chemistry. For example, the ligand 2-(2-(pyridin-2-yl)oxazolidin-3-yl)-N-(pyridin-2-ylmethylene)ethanamine (POPME) has been synthesized and used to create binuclear complexes .
- Ring Transformations Oxazolidine rings can undergo transformations in chemical reactions. Research has shown that pyrrolidine and oxazolidine ring transformations can occur in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents .
Other Biological Activities
作用機序
The mechanism of action of 2-(Pyridin-3-yl)oxazolidine depends on its application:
Antibacterial Agents: When used in antibacterial agents, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome.
Fluorescent Sensors: In chemical sensors, the compound forms a complex with the target metal ion, leading to a change in fluorescence that can be detected.
類似化合物との比較
2-(Pyridin-3-yl)oxazolidine can be compared with other similar compounds such as:
3-Phenyl-2-(pyridin-2-yl)oxazolidine: This compound also features a pyridine and oxazolidine ring but with a phenyl group at the 3-position.
2-(Pyridin-2-yl)oxazolidine: Similar structure but with the pyridine ring attached at the 2-position instead of the 3-position.
Uniqueness
The unique feature of this compound is its specific substitution pattern, which can influence its reactivity and coordination behavior with metal ions.
特性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC名 |
2-pyridin-3-yl-1,3-oxazolidine |
InChI |
InChI=1S/C8H10N2O/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6,8,10H,4-5H2 |
InChIキー |
XGNZSQNESSJMBY-UHFFFAOYSA-N |
正規SMILES |
C1COC(N1)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















